

Using SGC-CBP30 in ChIP-seq Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: *Sgc-cbp30*

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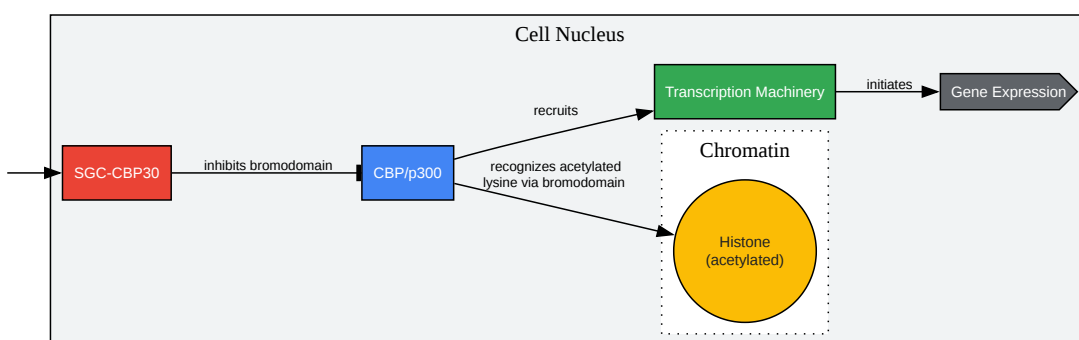
These application notes provide a comprehensive guide for utilizing the selective chemical probe **SGC-CBP30** in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. **SGC-CBP30** is a potent and highly selective inhibitor of the bromodomains of the closely related transcriptional co-activators CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300).[1][2][3] By competitively binding to the acetyl-lysine binding pocket of these bromodomains, **SGC-CBP30** effectively displaces CBP/p300 from chromatin, leading to modulation of gene expression.[1][4] This makes it a valuable tool for elucidating the role of CBP/p300 in gene regulation and disease.

ChIP-seq is a powerful technique to identify the genomic locations where a specific protein, such as a transcription factor or a modified histone, is bound.[5][6] When coupled with **SGC-CBP30** treatment, ChIP-seq can reveal how the inhibition of CBP/p300 bromodomains affects the chromatin occupancy of these proteins and the landscape of histone modifications.

Mechanism of Action of SGC-CBP30

CREBBP and EP300 are histone acetyltransferases (HATs) that play a crucial role as transcriptional co-activators.[1][7][8][9] They acetylate histone tails, which facilitates the recruitment of transcriptional machinery and activates gene expression.[1] The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones, anchoring the

complex to chromatin.[1][3] **SGC-CBP30** disrupts this interaction, leading to a decrease in the chromatin association of CBP/p300 and subsequent changes in gene transcription.[1][4] This targeted inhibition allows for the precise investigation of CBP/p300-dependent cellular processes.



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SGC-CBP30 inhibits CBP/p300 bromodomain interaction with acetylated histones.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using **SGC-CBP30** in cell-based assays, including ChIP-seq experiments.

Table 1: **SGC-CBP30** Inhibitory Activity

Target	IC50	Kd	Reference(s)
CREBBP (CBP)	21 nM	21 nM	[1][2][3][10]
EP300 (p300)	38 nM	32 nM	[1][2][3][10]

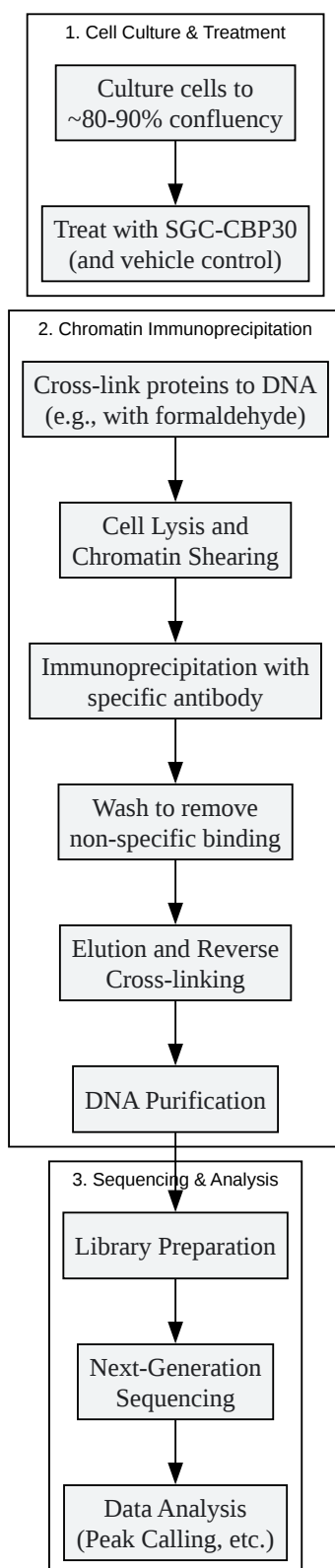
Table 2: Recommended Conditions for Cell Treatment Prior to ChIP-seq

Cell Line Examples	SGC-CBP30 Concentration	Incubation Time	Downstream Application	Reference(s)
LP-1 (Multiple Myeloma)	2.5 μ M	6 hours	RNA-seq, ChIP-seq	[11]
Human Fibroblasts	0.5 μ M	6 days	ATAC-seq, ChIP-seq	[4]
AMO1 (Human)	2.7 μ M (EC50)	6 hours	MYC expression assay	[10]
RKO (Human)	1.5 μ M (IC50)	24 hours (preincubation)	p53 activity assay	[10]
U2OS, HeLa	20 μ M	6 hours	Cytotoxicity assays	[10]

Note: The optimal concentration and incubation time for **SGC-CBP30** should be empirically determined for each cell line and experimental goal. A dose-response and time-course experiment is recommended.

Experimental Protocol: ChIP-seq to Assess the Effect of SGC-CBP30

This protocol outlines the steps for treating cells with **SGC-CBP30** followed by a standard ChIP-seq procedure to analyze changes in protein-DNA interactions or histone modifications.



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General workflow for a ChIP-seq experiment following **SGC-CBP30** treatment.

Materials

- **SGC-CBP30** (and appropriate solvent, e.g., DMSO)
- Cell culture reagents
- Formaldehyde (37%)
- Glycine
- PBS (phosphate-buffered saline)
- Cell lysis and wash buffers (see specific ChIP-seq protocol for recipes)
- Protease and phosphatase inhibitors
- ChIP-grade antibody against the protein of interest (e.g., H3K27ac, CREBBP, EP300, or a transcription factor)
- Protein A/G magnetic beads
- DNA purification kit
- Reagents for NGS library preparation

Detailed Methodology

Part 1: Cell Treatment with **SGC-CBP30**

- **Cell Culture:** Plate cells and grow them to the desired confluency (typically 80-90%). The number of cells required will depend on the abundance of the target protein, with typical ranges from 1×10^6 to 1×10^8 cells per ChIP reaction.[5]
- **SGC-CBP30 Preparation:** Prepare a stock solution of **SGC-CBP30** in a suitable solvent like DMSO. For example, to make a 10 mM stock, dissolve 1 mg of **SGC-CBP30** (MW: 509 g/mol) in 196 μ L of DMSO.[3]
- **Cell Treatment:**

- Dilute the **SGC-CBP30** stock solution in culture medium to the desired final concentration.
- As a negative control, prepare a vehicle-only treatment (e.g., DMSO at the same final concentration as the **SGC-CBP30** treatment).
- Replace the existing culture medium with the **SGC-CBP30**-containing medium or the vehicle control medium.
- Incubate the cells for the desired period.

Part 2: Chromatin Immunoprecipitation (ChIP)

- Cross-linking:
 - Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
 - Incubate for 10-20 minutes at room temperature with gentle shaking.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
- Cell Harvesting and Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Harvest the cells and lyse them using appropriate buffers to isolate the nuclei.
- Chromatin Shearing:
 - Resuspend the nuclear pellet in a suitable buffer and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically.
- Immunoprecipitation:
 - Pre-clear the chromatin lysate with protein A/G beads.

- Take an aliquot of the sheared chromatin to serve as the "input" control.
- Incubate the remaining chromatin overnight at 4°C with a ChIP-grade antibody specific for the target protein.
- Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.
- Washes:
 - Wash the beads several times with a series of stringent wash buffers to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking:
 - Elute the immunoprecipitated chromatin from the beads.
 - Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
 - Treat with RNase A and Proteinase K to remove RNA and proteins.
- DNA Purification:
 - Purify the DNA using a spin column or phenol-chloroform extraction.

Part 3: Library Preparation and Sequencing

- Library Preparation: Prepare a sequencing library from the purified ChIP DNA and input DNA using a commercial kit. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
- Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

Part 4: Data Analysis

- Read Mapping: Align the sequencing reads to the appropriate reference genome.
- Peak Calling: Identify regions of the genome that are significantly enriched in the ChIP sample compared to the input control.

- **Differential Binding Analysis:** Compare the peak profiles between the **SGC-CBP30**-treated and vehicle-treated samples to identify genomic regions where protein binding is altered.
- **Downstream Analysis:** Perform further analyses such as motif discovery, gene ontology analysis, and pathway analysis to understand the biological significance of the observed changes.

By following these protocols, researchers can effectively use **SGC-CBP30** to investigate the critical roles of CBP/p300 in regulating the epigenetic landscape and gene expression.

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